2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide
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Description
2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-nitrophenyl)acetamide is a useful research compound. Its molecular formula is C20H24N6O4S and its molecular weight is 444.51. The purity is usually 95%.
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Scientific Research Applications
Behavioral Pharmacology and Antidepressant Potential
Research on compounds such as AR-A000002, which shares structural motifs with piperazine derivatives, has explored their anxiolytic and antidepressant potential. These studies have demonstrated the utility of 5-HT1B antagonists in the treatment of both anxiety and affective disorders, highlighting the potential of similar compounds in behavioral pharmacology and the treatment of mental health conditions (Hudzik et al., 2003).
Role in Insomnia Treatment
Compounds like Zaleplon, with a non-benzodiazepine structure, have been introduced for clinical use in treating insomnia. This research emphasizes the role of such compounds in sleep management, suggesting potential applications for structurally related compounds in addressing sleep disorders (Heydorn, 2000).
DNA Interaction and Drug Design
Studies on Hoechst 33258 and its analogues, which bind to the minor groove of DNA, have provided insights into the molecular basis for DNA sequence recognition and binding. This research could inform the design of drugs based on similar compounds, with applications ranging from chemotherapy to molecular biology tools (Issar & Kakkar, 2013).
Metabolism and Cytochrome P450 Enzyme Modulation
The understanding of how arylpiperazine derivatives are metabolized has implications for the treatment of depression, psychosis, or anxiety. The metabolism pathways, including CYP3A4-dependent N-dealkylation, provide insights into the pharmacological actions of these compounds, suggesting a basis for exploring similar compounds' effects on drug metabolism (Caccia, 2007).
Pharmacological Profile Improvement
The stereochemistry of compounds like phenylpiracetam and its derivatives has been linked to their pharmacological profiles, including memory facilitation and cognitive function improvement. This research underscores the importance of structural considerations in drug development for central nervous system agents (Veinberg et al., 2015).
Properties
IUPAC Name |
2-[[1-(4-methylpiperazin-1-yl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4S/c1-23-9-11-24(12-10-23)25-16-8-4-5-14(16)19(22-20(25)28)31-13-18(27)21-15-6-2-3-7-17(15)26(29)30/h2-3,6-7H,4-5,8-13H2,1H3,(H,21,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFKTJCGKUNGIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)N2C3=C(CCC3)C(=NC2=O)SCC(=O)NC4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.